Pyrrolidinyl urea derivative 2

TrkA kinase inhibition selectivity potency

Pyrrolidinyl urea derivative 2 is a research compound identified as an inhibitor of Tropomyosin-related kinase A (TrkA), a receptor tyrosine kinase implicated in pain, cancer, and neurodegenerative disease pathways. This compound belongs to a broader class of N-pyrrolidinyl-N'-pyrazolyl-urea and thiourea derivatives disclosed in patent literature for their TrkA inhibitory activity.

Molecular Formula C28H33N5O4
Molecular Weight 503.6 g/mol
Cat. No. B10836166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidinyl urea derivative 2
Molecular FormulaC28H33N5O4
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCOCC(C(=O)OC)N1CC(C(C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H33N5O4/c1-36-18-25(27(34)37-2)32-16-22(19-10-5-3-6-11-19)24(17-32)29-28(35)30-26-21-14-9-15-23(21)31-33(26)20-12-7-4-8-13-20/h3-8,10-13,22,24-25H,9,14-18H2,1-2H3,(H2,29,30,35)/t22-,24+,25?/m0/s1
InChIKeyJOOGNXILJRJIEZ-LNJIZIIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Pyrrolidinyl Urea Derivative 2: A TrkA Kinase Inhibitor Screening Candidate


Pyrrolidinyl urea derivative 2 is a research compound identified as an inhibitor of Tropomyosin-related kinase A (TrkA), a receptor tyrosine kinase implicated in pain, cancer, and neurodegenerative disease pathways [1]. This compound belongs to a broader class of N-pyrrolidinyl-N'-pyrazolyl-urea and thiourea derivatives disclosed in patent literature for their TrkA inhibitory activity [2]. It is currently offered by select vendors as a screening compound for non-human research purposes. The molecular formula is reported as C28H33N5O4, with a molecular weight of approximately 503.6 g/mol, indicating a relatively complex structure within this chemical class. This compound is of interest for lead optimization and target engagement studies where inhibition of the NGF/TrkA signaling pathway is desired.

Why Pyrrolidinyl Urea Derivative 2 Cannot Be Replaced by a Close Analog in Target Engagement Assays


Direct substitution of Pyrrolidinyl urea derivative 2 with another in-class TrkA inhibitor, even one bearing a pyrrolidine-urea core, is unreliable without quantitative comparative data. The TrkA inhibitor patent landscape demonstrates that minor structural modifications to the urea linker or the pendant heteroaryl/aryl groups can cause dramatic shifts in kinase selectivity, cellular potency, and pharmacokinetic profile [1]. The family of compounds exemplified in patent WO2012158413 shows IC50 values spanning several orders of magnitude against TrkA, and significant variability in off-target kinase engagement, even among close structural analogs [2]. Therefore, a researcher targeting a specific binding mode or selectivity window cannot assume functional equivalence. Procurement decisions for hit-to-lead or lead optimization programs must be driven by compound-specific quantitative evidence, as provided in the Section 3 Evidence Guide below, rather than by class-level inference.

Quantitative Differentiation Evidence for Pyrrolidinyl Urea Derivative 2 vs. Close Analogs


Critical Data Limitation: Absence of Direct, Head-to-Head Comparative Data for Derivative 2

A comprehensive search of primary patent and literature sources reveals that no direct, head-to-head quantitative comparison between Pyrrolidinyl urea derivative 2 and a specific named analog is publicly available. The patent family that encompasses this compound, represented by applications such as US 20210147436 and WO2012158413, provides extensive generic formula coverage and lists hundreds of potential examples, but does not single out 'derivative 2' with its own explicit IC50 or selectivity data versus a defined comparator [1][2]. The molecular formula C28H33N5O4 can be mapped to the generic scope, but specific assay data for this exact structure could not be retrieved from non-blacklisted, reputable technical datasheets or databases.

TrkA kinase inhibition selectivity potency

Historical Class-Level Evidence: Key TrkA Inhibitor Optimization Milestones

The development of the pyrrolidinyl urea chemotype as a TrkA inhibitor involved optimization of an initial lead. For example, the discovery of SB-705498, an optimized pyrrolidinyl urea, showed significant improvements over earlier lead compounds like SB-452533 [1]. SB-705498, a potent and selective TRPV1 antagonist, emerged from a program that also explored pyrrolidinyl ureas for TrkA, highlighting that structural modifications yield compounds with vastly different target profiles [1]. While not directly naming 'derivative 2', this historical trajectory underscores that compounds within this class cannot be considered interchangeable.

TrkA inhibitor lead optimization SAR

Recommended Application Scenarios for Pyrrolidinyl Urea Derivative 2 Based on Available Class-Level Evidence


Kinase Selectivity Profiling Panel

Given the potential for differential kinase inhibition seen within the pyrrolidinyl urea class, derivative 2 is a suitable candidate for inclusion in a broad kinase selectivity profiling panel (e.g., against a panel of >50 kinases). This would generate the compound-specific comparative data currently absent from public sources, defining its selectivity fingerprint relative to clinical reference inhibitors like entrectinib or larotrectinib [1].

Structure-Activity Relationship (SAR) Exploration around TrkA Urea Linkers

The C28H33N5O4 formula suggests a structurally elaborated analog compared to simpler pyrrolidinyl ureas. It is a valuable tool compound for exploring SAR at the N'-substituent and heterocyclic appendages, particularly when compared to a prototypical compound from the same patent family (e.g., example compound D1 from WO2015175788 [1]), to map out tolerance to bulkier groups.

In Vitro Target Engagement and Pathway Biomarker Studies (NGF/TrkA)

As a screening compound from a TrkA inhibitor chemotype, derivative 2 can be used in cellular assays (e.g., SH-SY5Y or PC12 cell lines) to measure inhibition of TrkA autophosphorylation or downstream ERK/AKT signaling, provided its potency is first confirmed in a biochemical assay. This data would benchmark its cellular efficacy against established but structurally distinct TrkA inhibitors [2].

Crystallography and Computational Docking Studies

The unique structure of derivative 2, with its five nitrogen atoms and four oxygen atoms, offers novel hydrogen-bonding and van der Waals interaction potential. It is well-suited for co-crystallography studies with the TrkA kinase domain to elucidate its binding mode, especially in comparison to the binding modes of other urea-based inhibitors disclosed in the WO2012158413 patent [2].

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